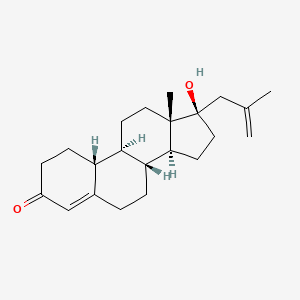
Methallyl-19-nortestosterone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methallyl-19-nortestosterone is a synthetic androgenic-anabolic steroid derived from 19-nortestosterone. It is known for its potent androgenic properties and has been studied for various applications, including male contraception and hormone replacement therapy.
Métodos De Preparación
Methallyl-19-nortestosterone can be synthesized through several routes. One common method involves the conversion of 19-nortestosterone into its methallyl derivative. This process typically includes steps such as oxidation, reduction, and substitution reactions. Industrial production methods often involve large-scale chemical synthesis using advanced techniques to ensure high purity and yield .
Análisis De Reacciones Químicas
Methallyl-19-nortestosterone undergoes various chemical reactions, including:
Oxidation: This reaction can convert the compound into its corresponding ketone or aldehyde derivatives.
Reduction: Reduction reactions can produce alcohol derivatives from the ketone or aldehyde forms.
Substitution: This reaction involves replacing one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. Major products formed from these reactions include this compound derivatives with varying functional groups .
Aplicaciones Científicas De Investigación
Chemistry: It is used as a reference compound in the study of steroid chemistry and synthesis.
Biology: The compound is investigated for its effects on cellular processes and hormone regulation.
Medicine: Methallyl-19-nortestosterone is explored as a potential male contraceptive and for hormone replacement therapy in men with low testosterone levels
Mecanismo De Acción
Methallyl-19-nortestosterone exerts its effects by binding to androgen receptors in target tissues. This binding activates the androgen receptor, leading to changes in gene expression that promote anabolic and androgenic effects. The molecular targets include muscle tissue, where it promotes protein synthesis and muscle growth, and the hypothalamus-pituitary axis, where it regulates hormone secretion .
Comparación Con Compuestos Similares
Methallyl-19-nortestosterone is similar to other 19-nortestosterone derivatives, such as:
Nandrolone: Known for its anabolic properties and used in the treatment of anemia and osteoporosis.
Oxandrolone: A synthetic anabolic steroid with a favorable anabolic-to-androgenic ratio, used for weight gain and muscle wasting conditions.
Desogestrel: A progestin used in hormonal contraceptives.
Compared to these compounds, this compound is unique due to its specific methallyl group, which may confer distinct pharmacokinetic and pharmacodynamic properties .
Propiedades
Número CAS |
2529-46-6 |
|---|---|
Fórmula molecular |
C22H32O2 |
Peso molecular |
328.5 g/mol |
Nombre IUPAC |
(8R,9S,10R,13S,14S,17R)-17-hydroxy-13-methyl-17-(2-methylprop-2-enyl)-1,2,6,7,8,9,10,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-3-one |
InChI |
InChI=1S/C22H32O2/c1-14(2)13-22(24)11-9-20-19-6-4-15-12-16(23)5-7-17(15)18(19)8-10-21(20,22)3/h12,17-20,24H,1,4-11,13H2,2-3H3/t17-,18+,19+,20-,21-,22+/m0/s1 |
Clave InChI |
CKWGCYIEXSUBCE-REGVOWLASA-N |
SMILES isomérico |
CC(=C)C[C@@]1(CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@H]34)C)O |
SMILES canónico |
CC(=C)CC1(CCC2C1(CCC3C2CCC4=CC(=O)CCC34)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


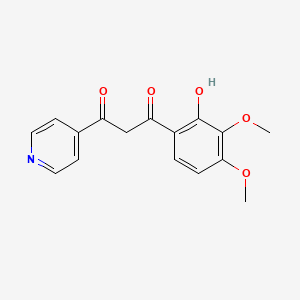
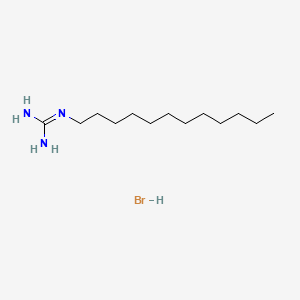
![(3Z)-3-[(2-nitrophenyl)methylidene]-2-phenylchromen-4-one](/img/structure/B14738964.png)


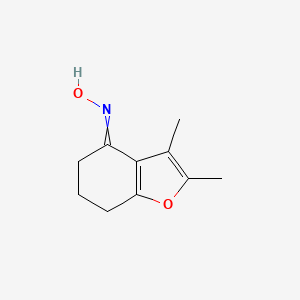
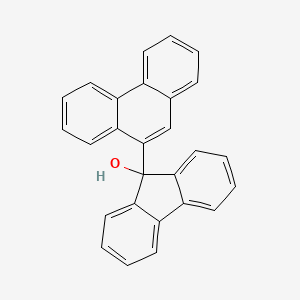

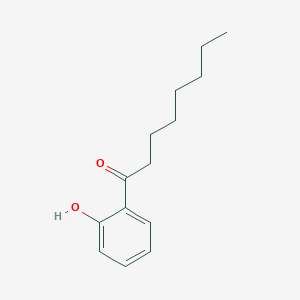


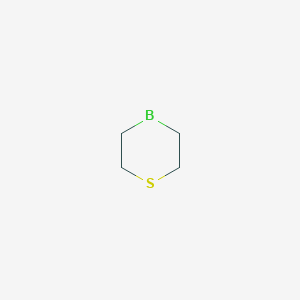
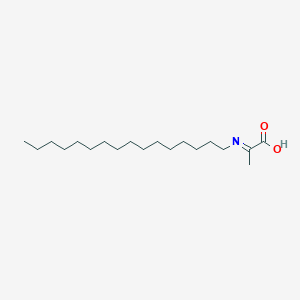
![N-[[5-[(4-fluorophenyl)methylsulfanyl]-4-(4-methylphenyl)-1,2,4-triazol-3-yl]methyl]cyclobutanecarboxamide](/img/structure/B14739044.png)
